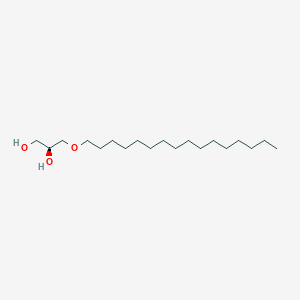
3-Ethyl-6,7-dimethoxyisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-6,7-dimethoxyisoquinoline (EDMI) is a naturally occurring alkaloid found in several plant species. It has attracted significant attention due to its potential therapeutic properties. EDMI has been studied for its various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
作用机制
The mechanism of action of 3-Ethyl-6,7-dimethoxyisoquinoline is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, this compound has been found to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, making it a potential candidate for antimicrobial therapy. Additionally, this compound has been found to inhibit the proliferation of cancer cells, making it a promising candidate for cancer treatment. This compound has also been found to possess anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using 3-Ethyl-6,7-dimethoxyisoquinoline in lab experiments is its relatively low toxicity. Additionally, this compound is easily synthesized, making it a readily available compound for research purposes. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 3-Ethyl-6,7-dimethoxyisoquinoline. One potential avenue of research is the development of this compound-based antimicrobial agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of novel synthesis methods for this compound may enable its use in a wider range of research applications.
Conclusion:
In conclusion, this compound is a naturally occurring alkaloid with promising therapeutic properties. It has been studied extensively for its anti-inflammatory, antimicrobial, and anticancer properties. While more research is needed to fully understand the mechanism of action of this compound, it is clear that this compound has significant potential for use in various therapeutic applications.
合成方法
3-Ethyl-6,7-dimethoxyisoquinoline can be synthesized using a variety of methods. One of the most common methods involves the condensation of 2,3-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to a Pictet-Spengler reaction to yield this compound.
科学研究应用
3-Ethyl-6,7-dimethoxyisoquinoline has been studied extensively for its potential therapeutic properties. It has been shown to possess significant anti-inflammatory and antimicrobial activities. Additionally, this compound has been found to exhibit anticancer properties, making it a promising candidate for cancer treatment.
属性
IUPAC Name |
3-ethyl-6,7-dimethoxyisoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-4-11-5-9-6-12(15-2)13(16-3)7-10(9)8-14-11/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRVPIOYSAGZAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C2C=C(C(=CC2=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B54288.png)



![[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate;hydrochloride](/img/structure/B54295.png)

![C-Undecylcalix[4]resorcinarene](/img/structure/B54297.png)





![N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide](/img/structure/B54317.png)